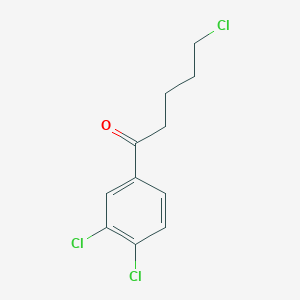

5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

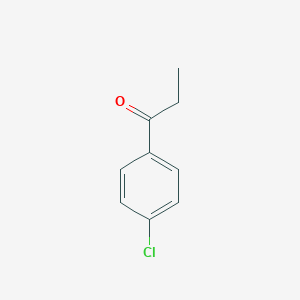

“5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane” is a chemical compound. Based on its name, it contains a pentane (five-carbon alkane) backbone with a carbonyl group (C=O) at the first carbon, a chlorine atom at the fifth carbon, and a 3,4-dichlorophenyl group attached to the first carbon .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dichlorophenyl compound with a 5-chloro-1-pentanone derivative. The exact method would depend on the available starting materials and the desired conditions .

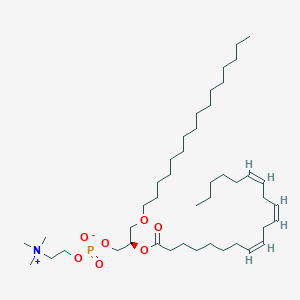

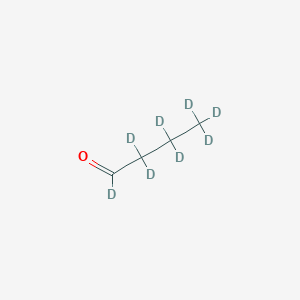

Molecular Structure Analysis

The molecular structure of this compound would consist of a linear five-carbon chain (the pentane backbone), with a carbonyl group (C=O) at one end, a chlorine atom at the other end, and a 3,4-dichlorophenyl group attached to the carbonyl carbon .

Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions. The carbonyl group is a common site for nucleophilic attack, and the chlorine atoms could potentially be replaced in a substitution reaction .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its structure: it would likely be a solid at room temperature, and it would likely be soluble in organic solvents due to its large hydrocarbon portion .

科学的研究の応用

Environmental Impact and Degradation

Chlorophenols and Their Effects on Aquatic Environments

- Chlorophenols, including compounds similar to 5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane, have been evaluated for their environmental impact. They exhibit moderate toxicity to mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. Bioaccumulation is expected to be low, but these compounds can exert strong organoleptic effects (Krijgsheld & Gen, 1986).

Biodegradation of Chlorinated Phenols

- Zero valent iron and iron-based bimetallic systems have shown potential in efficiently dechlorinating chlorophenols, suggesting a pathway for mitigating the environmental impact of such compounds. The removal process involves dechlorination, sorption, and co-precipitation (Gunawardana, Singhal, & Swedlund, 2011).

Toxicological Aspects

Toxicity and Mechanisms in Fish

- Chlorophenols can cause oxidative stress, affect the immune system, disrupt endocrine functions, induce apoptosis, and foster a cancer-prone environment in fish. These toxic effects may be direct or through metabolic products, highlighting the importance of understanding the toxicological mechanisms of chlorinated compounds (Ge et al., 2017).

Chlorinated Hydrocarbons as Endocrine Disruptors

- Compounds like DDT and its metabolite DDE, similar in nature to chlorinated phenyl compounds, act as endocrine disruptors in humans and wildlife. They demonstrate how chlorinated compounds can impact reproductive and immune systems through estrogen-disrupting action, potentially implicating mitochondrial function as part of their mode of action (Burgos-Aceves et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

5-chloro-1-(3,4-dichlorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl3O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYADSJHFDKSTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645149 |

Source

|

| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3,4-dichlorophenyl)-1-oxopentane | |

CAS RN |

150780-71-5 |

Source

|

| Record name | 5-Chloro-1-(3,4-dichlorophenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150780-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-(3,4-dichlorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)

![t-Butyl(E)-3,5-dihydroxy-7-[3'-(4''-fluorophenyl)-1'-methylethyl-indol-2'-yl]-6-heptenoate](/img/structure/B124794.png)

![6-Bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B124798.png)